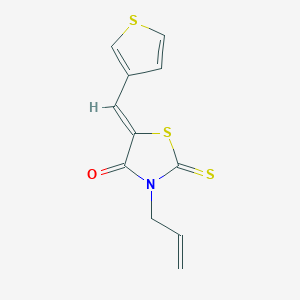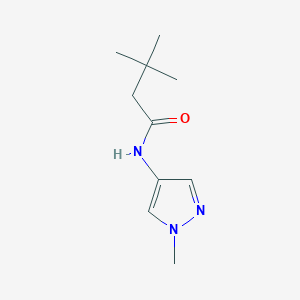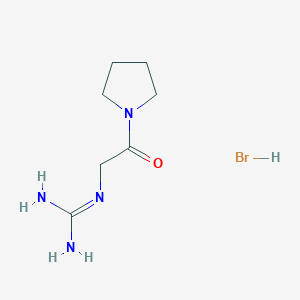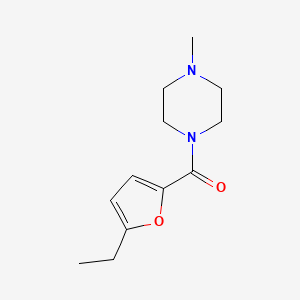![molecular formula C15H16N2O2 B7559071 N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
N-[(2-phenoxypyridin-4-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-phenoxypyridin-4-yl)methyl]propanamide, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule inhibitor that targets the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation.
Wirkmechanismus
N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, which is essential for transcriptional elongation. By inhibiting this interaction, N-[(2-phenoxypyridin-4-yl)methyl]propanamide effectively shuts down the transcriptional machinery of cancer cells, leading to their death. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the expression of genes that are critical for cancer cell survival and proliferation. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-phenoxypyridin-4-yl)methyl]propanamide in lab experiments is its specificity for the BRD4 protein, which makes it an effective tool for studying the role of BRD4 in cancer and other diseases. However, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has some limitations as well. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-[(2-phenoxypyridin-4-yl)methyl]propanamide research. One area of focus is the development of more potent and selective inhibitors of the BRD4 protein. Another area of focus is the study of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N-[(2-phenoxypyridin-4-yl)methyl]propanamide may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide.
Conclusion
In conclusion, N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have significant biochemical and physiological effects on cancer cells, making it a promising candidate for cancer treatment. However, further research is needed to fully understand the potential applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in the treatment of other diseases.
Synthesemethoden
N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be synthesized using a multistep synthesis method that involves the reaction of 4-bromopyridine with phenol to form 2-phenoxypyridine. The resulting compound is then reacted with chloroacetyl chloride to form N-(2-chloroacetyl)pyridin-4-amine, which is then reacted with 2-propanolamine to form N-[(2-phenoxypyridin-4-yl)methyl]propanamide. The synthesis of N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a complex process that requires careful attention to detail and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can effectively inhibit the growth of cancer cells by targeting the BRD4 protein, which plays a critical role in cancer cell proliferation and survival. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[(2-phenoxypyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)17-11-12-8-9-16-15(10-12)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYYCZCRZRVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenoxypyridin-4-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)



![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)